molecular formula C18H24N2O8 B131318 N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine CAS No. 113231-04-2

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine

Cat. No.: B131318
CAS No.: 113231-04-2
M. Wt: 396.4 g/mol
InChI Key: RKSASMXBVVMAAS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSASMXBVVMAAS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427731
Record name AC1OFBZX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113231-04-2
Record name AC1OFBZX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N6-Carbobenzyloxy Protection of L-Lysine

The ε-amino group of L-lysine is protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions:

Reaction Conditions :

  • Reagents : L-Lysine, benzyl chloroformate, sodium bicarbonate (NaHCO₃).

  • Solvent : Water/1,4-dioxane (1:1 v/v).

  • Temperature : 0–5°C (ice bath) for 2 hours, then room temperature for 12 hours.

  • Yield : ~85% (based on analogous Boc-protection methods).

Mechanism :
L-Lysine+Cbz-ClNaHCO3N6-Cbz-L-lysine+HCl\text{L-Lysine} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}_3} \text{N6-Cbz-L-lysine} + \text{HCl}

The Cbz group provides stability under basic conditions required for subsequent alkylation.

N2,N2-Bis(carboxymethyl) Alkylation

The α-amino group of N6-Cbz-L-lysine undergoes bis-alkylation with bromoacetic acid:

Reaction Conditions :

  • Reagents : N6-Cbz-L-lysine, bromoacetic acid (2.2 equiv), sodium hydroxide (NaOH).

  • Solvent : Deionized water.

  • Temperature : 0°C to 50°C under inert atmosphere (N₂ or Ar).

  • Time : 19 hours.

  • Work-up : Adjust to pH 2 with HCl, precipitate product.

  • Yield : 65–70% (extrapolated from Boc-analog data).

Mechanism :
N6-Cbz-L-lysine+2BrCH2COOHNaOHN6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine+2NaBr\text{N6-Cbz-L-lysine} + 2 \text{BrCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine} + 2 \text{NaBr}

Critical Parameters :

  • Stoichiometry : Excess bromoacetic acid ensures complete bis-alkylation.

  • pH Control : Maintain alkaline conditions (pH 10–12) to deprotonate the α-amino group.

Purification and Characterization

Purification Steps :

  • Acid Precipitation : Adjust reaction mixture to pH 2 with HCl, yielding a white precipitate.

  • Recrystallization : Dissolve in hot methanol, then cool to −20°C for crystallization.

  • Lyophilization : For high-purity isolates, lyophilize from aqueous solution.

Analytical Data :

PropertyValue
Melting Point173–175°C
SolubilityDMSO, Methanol
Molecular FormulaC₁₈H₂₄N₂O₈
Molecular Weight396.39 g/mol
HPLC Purity>95% (C18 column, 0.1% TFA)

Optimization and Troubleshooting

Regioselectivity Challenges

  • Competitive N6-Alkylation : Minimized by using bulky Cbz groups that sterically hinder the ε-amino group.

  • Byproduct Formation : Over-alkylation (e.g., tris-carboxymethyl derivatives) is avoided by controlling bromoacetic acid stoichiometry (≤2.2 equiv).

Reaction Scale-Up

  • Temperature Control : Gradual heating (0→50°C over 2 hours) prevents exothermic side reactions.

  • Inert Atmosphere : Essential to prevent oxidation of the Cbz group.

Comparative Analysis of Alternative Routes

Boc-Protected Intermediate Route

A related compound, N2,N2-Bis(carboxymethyl)-N6-Boc-L-lysine (CAS 752200-93-4), is synthesized similarly using tert-butoxycarbonyl (Boc) protection. While Boc groups offer acid-labile protection, the Cbz group’s stability under basic conditions makes it preferable for this synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Source details SPPS for enzyme-responsive peptides using Fmoc-protected lysine. Adapting this method for N6-Cbz-L-lysine would require:

  • Resin Functionalization : Wang resin pre-loaded with Cbz-protected lysine.

  • Coupling Agents : HBTU/HOBt for carboxymethyl group installation.
    However, this approach is less cost-effective for large-scale synthesis.

Industrial and Research Applications

The compound’s primary use lies in synthesizing nickel-chelating lipids for protein crystallography . Its bis-carboxymethyl groups coordinate Ni²⁺ ions, enabling stable lipid monolayers for membrane protein studies.

Chemical Reactions Analysis

Types of Reactions

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

CBL serves as a versatile building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules and as a reagent in various chemical reactions. The compound's ability to undergo multiple types of reactions—such as oxidation, reduction, and substitution—enhances its utility in developing novel chemical entities.

Types of Reactions

  • Oxidation: Introduces additional functional groups or modifies existing ones.
  • Reduction: Removes oxygen-containing groups or reduces double bonds.
  • Substitution: Replaces one functional group with another.

Biology

In biological research, CBL is investigated for its potential interactions with biomolecules. Its design allows for the study of enzyme inhibition and activation as well as receptor binding. These interactions can lead to various biological effects that are critical for understanding cellular processes.

Medicine

CBL is being explored for its therapeutic potential. Studies have indicated that it may influence biological systems positively, making it a candidate for drug development and therapeutic applications. Its role in the synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallization also highlights its importance in medicinal chemistry.

Industry

In industrial applications, CBL is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to act as a chelating agent makes it valuable in formulations requiring metal ion coordination.

Case Study 1: Synthesis of Nickel-Chelating Lipids

Research has demonstrated that CBL can be used to synthesize nickel-chelating fluorinated lipids essential for protein monolayer crystallizations. This application is particularly significant in biochemistry and molecular biology, where understanding protein interactions is crucial for drug design and development .

Case Study 2: Biocompatibility Studies

In studies involving neuronal tracers functionalized with CBL derivatives, researchers have assessed the compound's biocompatibility using murine neuroblastoma cells. The results indicated no cytotoxic effects at concentrations up to 50 μM, suggesting that CBL derivatives could be safe for use in biomedical applications .

Mechanism of Action

The mechanism of action of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

C18-NTA (N2,N2-bis(carboxymethyl)-N6-(1-oxooctadecyl)-L-lysine)
  • Key Differences: Replaces the Cbz group with a C18 alkyl chain (1-oxooctadecyl), enhancing lipophilicity for membrane anchoring . CAS: Not explicitly listed in evidence, but structurally distinct.
  • Applications :
    • Used in membrane protein labeling via transition metal ion FRET (e.g., R18/C18-NTA systems) .
    • The alkyl chain facilitates integration into lipid bilayers, unlike the hydrophilic Cbz group in the target compound .
N6-(6-Amino-1-oxohexyl)-N2,N2-bis(carboxymethyl)-L-lysine
  • CAS : 1043881-31-7
  • Key Differences: Substitutes Cbz with a 6-aminohexanoyl group, introducing a primary amine for conjugation .
  • Applications :
    • Suitable for bioconjugation (e.g., coupling to fluorophores or proteins via amine-reactive chemistry) .
N2,N6-Bis(benzyloxycarbonyl)-L-lysine (Di-Cbz-L-lysine)
  • CAS : 1155-64-2 (ε-Cbz variant)
  • Key Differences :
    • Dual Cbz protection on N2 and N6 positions, eliminating carboxymethyl groups .
  • Applications :
    • Primarily used in peptide synthesis as a protected lysine derivative, lacking metal-chelating functionality .

Chelation Capacity and Metal Binding

Compound Chelating Groups Metal Affinity Application Context
Target Compound N2,N2-bis(carboxymethyl) High (Ni²⁺) Protein crystallization
C18-NTA N2,N2-bis(carboxymethyl) High (Ni²⁺, Co²⁺) Membrane labeling
N6-(6-Amino-1-oxohexyl) derivative N2,N2-bis(carboxymethyl) Moderate Bioconjugation
Di-Cbz-L-lysine None None Peptide synthesis

Solubility and Lipophilicity

Compound Solubility Profile Lipophilicity
Target Compound DMSO, methanol Moderate
C18-NTA DMSO, ethanol High (C18 chain)
N6-(6-Amino-1-oxohexyl) derivative Aqueous buffers (amine-enhanced) Low
Di-Cbz-L-lysine Organic solvents High

Key Research Findings

  • The target compound ’s dual functionality (metal chelation + Cbz protection) makes it unique for protein crystallization , where controlled metal coordination is critical .
  • N6-(6-Amino-1-oxohexyl) derivatives are preferred for modular bioconjugation workflows due to their reactive amine .

Biological Activity

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine (CBL) is a synthetic amino acid derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H24N2O8
  • Molecular Weight : 396.39 g/mol
  • CAS Number : 113231-04-2
  • SMILES Notation : O=C(OCC1=CC=CC=C1)NCCCCC@HN(CC(O)=O)CC(O)=O

CBL features a carbobenzyloxy group and two carboxymethyl groups attached to the lysine backbone, which contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

CBL has been studied for its role as a competitive inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural modifications enhance its ability to interact with specific biological targets.

1. Inhibition of Bitter Taste Receptors

Research indicates that CBL acts as a competitive inhibitor of bitter taste receptor 4 (T2R4), with an IC50 value of approximately 59 nM. This property makes it a valuable tool for studying taste perception and receptor signaling pathways .

2. Potential Antiparasitic Activity

CBL has shown promise in inhibiting the activity of Plasmodium falciparum asparagine tRNA synthetase, an essential enzyme for protein synthesis in the malaria-causing parasite. This inhibition disrupts protein translation, potentially leading to therapeutic effects against malaria.

The mechanism by which CBL exerts its biological effects primarily involves:

  • Competitive Inhibition : By mimicking substrate structures, CBL competes with natural substrates for binding to target enzymes, effectively reducing their activity.
  • Enzyme Interaction : The carboxymethyl groups enhance the binding affinity to enzyme active sites, facilitating effective inhibition.

Case Studies and Experimental Data

StudyFindings
Pydi et al. (2014)Demonstrated that CBL inhibits bitter taste receptors, providing insights into taste modulation .
Sidhu et al. (2017)Explored the regulatory effects of CBL on Rac1 GTPase activity through T2R4 modulation, highlighting its role in cellular signaling pathways .
Masamoto et al. (2020)Investigated behavioral responses in mice to bitter receptor antagonists including CBL, indicating its potential impact on feeding behavior .

Applications

CBL's unique properties make it suitable for various applications:

  • Pharmaceutical Development : Its inhibitory effects on key enzymes suggest potential use in drug development for metabolic disorders and infectious diseases.
  • Taste Modulation Research : As a bitter receptor antagonist, CBL can be utilized in studies aimed at understanding taste perception and dietary behaviors.

Q & A

Q. What are the key steps in synthesizing N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine, and what purification methods are recommended?

The synthesis involves a multi-step process:

  • Step 1 : React L-lysine with benzyl chloroformate (Cbz-Cl) to introduce the N6-carbobenzyloxy (Cbz) protecting group.
  • Step 2 : Perform carboxymethylation of the N2-amino group using bromoacetic acid or its derivatives under alkaline conditions.
  • Step 3 : Final purification via recrystallization from methanol or ethyl acetate to obtain white crystalline solids . Purification : Use reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (0.1% TFA) for analytical validation. Confirm purity (>95%) via LC-MS (m/z 396.39 for [M+H]⁺) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Key characterization methods include:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify carboxymethyl (-CH2_2COOH) and Cbz (aromatic protons at δ 7.3–7.5 ppm) groups.
  • FT-IR : Identify carbonyl stretches (C=O) at ~1700 cm1^{-1} (Cbz) and ~1600 cm1^{-1} (carboxymethyl).
  • Elemental Analysis : Validate empirical formula (C18_{18}H24_{24}N2_2O8_8) with ≤0.3% deviation .

Q. What are the recommended storage conditions and stability considerations?

Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Cbz group. Stability tests show <5% degradation over 12 months when protected from light and moisture .

Advanced Research Questions

Q. How can researchers optimize reaction yields during carboxymethylation, and what factors contribute to variability?

Optimization Strategies :

  • Use a 3:1 molar ratio of bromoacetic acid to lysine derivative to minimize unreacted intermediates.
  • Maintain pH 9–10 (using NaHCO3_3) to enhance nucleophilic attack on the α-amino group.
  • Monitor reaction progress via TLC (silica gel, 7:3 chloroform-methanol). Variability Factors :
  • Trace metal contaminants (e.g., Fe3+^{3+}) can catalyze side reactions; pre-treat solvents with chelating resins.
  • Temperature control (25–30°C) is critical to avoid decomposition of the Cbz group .

Q. In protein conjugation studies, how does this compound’s carboxymethyl group enhance binding to metal ions, and what experimental setups validate this?

The carboxymethyl groups act as tridentate ligands for metal ions (e.g., Ni2+^{2+}, Cu2+^{2+}):

  • ITC (Isothermal Titration Calorimetry) : Measure binding constants (Kd_d ~106^{-6} M) at pH 7.4 (PBS buffer).
  • Fluorescence Quenching : Use Tb3+^{3+} ions to assess coordination efficiency via emission spectra shifts (λex_{ex} = 280 nm, λem_{em} = 545 nm).
  • Applications : Facilitate site-specific immobilization of His-tagged proteins in affinity chromatography .

Q. How should researchers resolve contradictions in solubility data reported across studies?

Discrepancies arise from solvent purity and temperature variations:

  • Solvent Screening : Test solubility in DMSO (high), methanol (moderate), and water (low, ~2 mg/mL at 25°C).
  • Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous buffers (e.g., PBS) to distinguish between true solubility and colloidal dispersions.
  • Reference Standards : Compare against structurally validated analogs (e.g., N2,N2-bis(carboxymethyl)-L-lysine hydrate, CAS 113231-05-3) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when using this compound?

  • Coupling Conditions : Use HOBt/DIC activation at 0°C to minimize racemization.
  • Monitoring : Analyze diastereomer formation via chiral HPLC (Chiralpak IA column, hexane-isopropanol).
  • Post-Synthesis Treatment : Treat with 0.1 M HCl in dioxane to remove residual Cbz groups without epimerization .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., reaction yields), replicate experiments under controlled conditions (temperature, solvent grade) and validate intermediates via LC-MS/MS .
  • Advanced Applications : Explore its use in synthesizing metal-chelating peptides for MRI contrast agents or enzyme mimics, leveraging its carboxymethyl coordination properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.